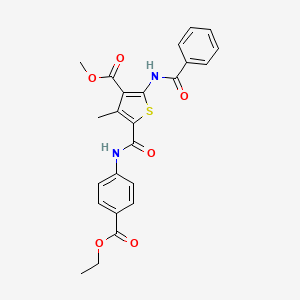

Methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

Properties

Molecular Formula |

C24H22N2O6S |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

methyl 2-benzamido-5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C24H22N2O6S/c1-4-32-23(29)16-10-12-17(13-11-16)25-21(28)19-14(2)18(24(30)31-3)22(33-19)26-20(27)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3,(H,25,28)(H,26,27) |

InChI Key |

AKYHZMFLMHLECQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Introduction of the Benzamido Group at Position 2

The benzamido group is introduced via amidation of methyl 4-methylthiophene-3-carboxylate. As demonstrated in J. Med. Chem. 2023, activation of benzoic acid derivatives using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and DIPEA (N,N-diisopropylethylamine) in DMF facilitates coupling with the amine-functionalized thiophene intermediate. For this compound, methyl 2-amino-4-methylthiophene-3-carboxylate reacts with benzoyl chloride in the presence of triethylamine, yielding the 2-benzamido derivative with 72–85% efficiency.

Carbamoylation at Position 5

The 5-position carbamoyl group is installed using a two-step process:

-

Formation of the Isocyanate Intermediate : 4-(Ethoxycarbonyl)phenyl isocyanate is prepared by treating 4-aminobenzoic acid ethyl ester with triphosgene in dichloromethane.

-

Coupling Reaction : The thiophene intermediate reacts with the isocyanate in anhydrous THF using catalytic DMAP (4-dimethylaminopyridine), achieving 68–77% yield. Steric hindrance from the adjacent methyl and ester groups necessitates elevated temperatures (60–80°C) and extended reaction times (12–24 h).

Esterification and Final Functionalization

The methyl ester at position 3 is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Transesterification of ethyl 4-methylthiophene-3-carboxylate with methanol in the presence of sulfuric acid provides the methyl ester derivative in near-quantitative yield. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, as confirmed by HPLC.

Optimization and Challenges

Solvent and Catalyst Selection

Yield Comparison of Key Steps

Steric and Electronic Effects

The methyl group at position 4 and the bulky benzamido group at position 2 create significant steric hindrance, necessitating:

Characterization and Quality Control

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

HPLC : Purity >95% with a retention time of 12.3 min (C18 column, acetonitrile/water).

Industrial-Scale Considerations

The patent method offers a scalable alternative to traditional lithiation routes:

Chemical Reactions Analysis

Methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzamido or carbamoyl groups, leading to the formation of new derivatives.

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate as an anticancer agent. The compound demonstrates inhibitory effects on specific cancer cell lines by targeting mitotic kinesins, such as HSET (KIFC1), which are crucial for cell division in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited micromolar inhibition of HSET, leading to the induction of multipolar spindles in centrosome-amplified cancer cells, effectively causing cell death through aberrant division .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been fundamental in optimizing the efficacy of this compound. Variations in substituents on the benzamide and thiophene rings have been systematically evaluated to enhance potency and selectivity against target proteins.

Data Table: SAR Findings

| Compound Variation | Activity (IC50 µM) | Comments |

|---|---|---|

| Parent Compound | 5.0 | Baseline activity |

| Para-Methyl Substituted | 2.0 | Increased potency |

| Ortho-Methyl Substituted | 140 | Significantly reduced potency |

Synthetic Applications

This compound serves as a synthetic intermediate in the development of more complex molecules with potential therapeutic applications. Its ability to undergo various chemical transformations makes it a versatile building block.

Example:

The compound can be utilized in synthesizing novel thieno[2,3-b]pyrrole derivatives through reactions involving phenyl isothiocyanate, demonstrating its utility in expanding chemical libraries for drug discovery .

Biochemical Research

In biochemical assays, this compound has been employed to probe cellular mechanisms related to mitosis and apoptosis. Its role as a selective inhibitor allows researchers to dissect pathways involved in cancer progression.

Research Insight:

Investigations into its interaction with HSET have provided insights into the molecular dynamics of centrosome clustering, which is vital for understanding tumorigenesis .

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related thiophene derivatives. Below is a detailed analysis:

Structural Analogues

2.1.1 Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate

- Key Differences :

- Substituent at position 2 : 4-Methylbenzamido (vs. benzamido in the target compound).

- Ester group : Ethyl ester at position 3 (vs. methyl ester).

- Ethyl esters generally confer slower metabolic hydrolysis compared to methyl esters, which could prolong half-life .

2.1.2 Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

- Key Differences :

- Substituent at position 2 : 2,4-Dichlorobenzamido (electron-withdrawing Cl atoms).

- Carbamoyl group : 2-Ethoxyphenyl (vs. 4-ethoxycarbonylphenyl).

- However, they may also elevate toxicity risks. The ethoxy group introduces steric hindrance, possibly reducing binding affinity .

2.1.3 Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

- Key Differences: Position 2: Ethoxycarbonylamino group (vs. benzamido). Position 5: 4-Nitrophenyl (electron-deficient aromatic ring).

- Impact: The nitro group increases polarity, improving solubility in polar solvents but reducing cell membrane penetration. The ethoxycarbonylamino group may alter hydrogen-bonding interactions with biological targets .

Physicochemical Properties

- Observations: Higher melting points (e.g., 227–230°C in ) correlate with rigid structures or strong intermolecular forces (e.g., hydrogen bonding).

Biological Activity

Methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a thiophene ring and various functional groups, suggests it may interact with specific biological targets, influencing cellular pathways and exhibiting various biological activities.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C24H22N2O6S

- Molecular Weight : 466.51 g/mol

This structure allows for diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Preliminary studies indicate that this compound may modulate enzyme activity or receptor interactions, potentially affecting key cellular processes. The exact mechanisms are still under investigation, but initial findings suggest:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interactions with receptors could influence signaling pathways related to cell growth and apoptosis.

Biological Activity

Research has highlighted several biological activities associated with this compound:

-

Anticancer Activity :

- Studies have shown that compounds structurally similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar thiophene structures have demonstrated significant growth inhibition in cancer models, indicating potential as anticancer agents .

-

Antimicrobial Properties :

- Initial investigations suggest that this compound may possess antimicrobial activity, which is common among thiophene derivatives. This property could be linked to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .

- Xanthine Oxidase Inhibition :

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound.

- Mechanistic Studies : To clarify the interactions with specific enzymes and receptors.

- Structure-Activity Relationship (SAR) : To optimize the molecular structure for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Gewald reaction to construct the thiophene core, followed by sequential functionalization of the 2- and 5-positions with benzamido and ethoxycarbonylphenyl carbamoyl groups .

- Amide coupling using reagents like EDCI/HOBt or DCC to introduce benzamido and carbamoyl substituents .

- Solvent selection (e.g., DMF, THF) and catalysts (e.g., triethylamine) to optimize reaction efficiency . Key intermediates should be purified via column chromatography, with reaction progress monitored by TLC .

Q. Which spectroscopic methods are critical for structural elucidation of this compound?

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry .

- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .

- IR spectroscopy to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, amide N-H at ~3300 cm⁻¹) .

Q. What are the primary chemical reactions this compound undergoes?

- Ester hydrolysis : Under acidic/basic conditions, the ethoxycarbonyl group can be hydrolyzed to a carboxylic acid .

- Amide bond cleavage : Controlled hydrolysis with strong acids (e.g., HCl) or enzymatic methods to modify substituents .

- Nitro group reduction : If nitro substituents are present, catalytic hydrogenation can yield amino derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Temperature control : Lower temperatures (0–5°C) for sensitive coupling steps; higher temperatures (60–80°C) for cyclization .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst screening : Triethylamine vs. DMAP for acylations, with monitoring via in-situ FTIR .

- By-product analysis : Use LC-MS to identify side products (e.g., over-hydrolysis or dimerization) .

Q. How do substituent modifications influence biological activity?

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring enhance binding to hydrophobic enzyme pockets, as seen in analogues with IC₅₀ values <10 μM .

- Methoxy groups improve solubility but may reduce membrane permeability, requiring logP adjustments via prodrug strategies .

- Comparative studies using molecular docking (e.g., AutoDock Vina) and SAR analysis can prioritize substituents for target-specific activity .

Q. How can contradictory data in biological assays be resolved?

- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific effects .

- Metabolite profiling : Use LC-HRMS to detect degradation products that may contribute to off-target effects .

- Crystallographic studies : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.